3,3,3-Trifluoropropyl methanesulfonate

Beschreibung

Significance in Organofluorine Chemistry

The field of organofluorine chemistry has expanded dramatically due to the profound impact of fluorine incorporation on the properties of organic compounds, with applications ranging from pharmaceuticals and agrochemicals to advanced materials. cas.cn 3,3,3-Trifluoropropyl methanesulfonate (B1217627) serves as a important tool in this field, enabling the precise installation of a trifluoropropyl group. This functional group is of particular interest as it can significantly alter the biological activity and physical properties of a parent molecule.

The primary utility of 3,3,3-Trifluoropropyl methanesulfonate lies in its ability to participate in nucleophilic substitution reactions. The strong electron-withdrawing nature of the trifluoromethyl group enhances the electrophilicity of the carbon atom to which the methanesulfonate is attached, making it highly susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity allows for the straightforward synthesis of a diverse array of trifluoropropyl-containing compounds.

Overview of Research Trajectories and Academic Contributions

Initial research involving this compound focused on its synthesis and fundamental reactivity. The most common and efficient method for its preparation involves the esterification of 3,3,3-trifluoropropanol with methanesulfonyl chloride in the presence of a non-nucleophilic base like triethylamine. This straightforward synthesis has made the reagent readily accessible for further exploration.

Subsequent academic contributions have largely centered on expanding the scope of its applications. A significant research trajectory has been its use in the synthesis of fluorinated polymers, particularly poly[(3,3,3-trifluoropropyl)methylsiloxane] (PTFPMS). researchgate.net This polymer is valued for its chemical resistance, thermal stability, and low surface energy. The synthesis often involves the reaction of this compound with a suitable silane (B1218182) precursor.

More recent research has explored its utility in the synthesis of smaller, discrete molecules with potential applications in medicinal chemistry and materials science. The introduction of the 3,3,3-trifluoropropyl group can influence a molecule's conformation and binding affinity to biological targets. While specific, publicly available, detailed reaction data with a broad range of substrates remains somewhat specialized, the principles of its reactivity are well-established within the academic community. The ongoing exploration of its reaction with various nucleophiles continues to be an active area of research, aiming to broaden the library of available trifluoropropylated compounds for various scientific investigations.

Detailed Research Findings

The reactivity of this compound is exemplified by its reaction with various nucleophiles. Below are illustrative examples of its application in the synthesis of trifluoropropyl-containing compounds.

| Nucleophile | Product | General Reaction Conditions | Significance of Product Class |

|---|---|---|---|

| Primary/Secondary Amine (R₂NH) | N-(3,3,3-Trifluoropropyl)amine | Aprotic solvent (e.g., CH₂Cl₂), base (e.g., Et₃N), room temperature | Building blocks for pharmaceuticals and agrochemicals |

| Thiol (RSH) | 3,3,3-Trifluoropropyl sulfide | Polar aprotic solvent (e.g., DMF), base (e.g., K₂CO₃) | Precursors for materials with unique optical and electronic properties |

| Alcohol/Phenol (ROH/ArOH) | 3,3,3-Trifluoropropyl ether | Base (e.g., NaH) in an anhydrous solvent (e.g., THF) | Modification of natural products and synthesis of fluorinated solvents |

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 911116-16-0 |

| Molecular Formula | C₄H₇F₃O₃S |

| Molecular Weight | 192.16 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | Not precisely documented in readily available literature |

| Density | Not precisely documented in readily available literature |

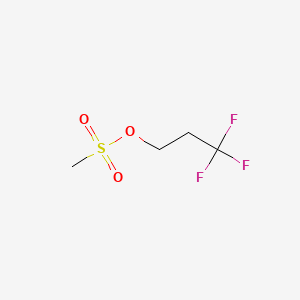

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3,3,3-trifluoropropyl methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7F3O3S/c1-11(8,9)10-3-2-4(5,6)7/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKXPDOQKELOUCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OCCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7F3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50649100 | |

| Record name | 3,3,3-Trifluoropropyl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50649100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

911116-16-0 | |

| Record name | 3,3,3-Trifluoropropyl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50649100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3,3-trifluoropropyl methanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3,3,3 Trifluoropropyl Methanesulfonate

Precursor Chemistry and Starting Material Selection

The foundation of synthesizing 3,3,3-trifluoropropyl methanesulfonate (B1217627) lies in the careful selection of two key precursors that provide the necessary carbon backbone and the sulfonate functionality.

The structural core of the target compound is derived from 3,3,3-trifluoropropanol. This fluorinated alcohol serves as the nucleophile in the synthesis. The hydroxyl (-OH) group of the alcohol attacks the electrophilic sulfur atom of the sulfonyl chloride. The presence of the trifluoromethyl group (CF₃) at the 3-position is a critical feature that is carried through unchanged from the starting material to the final product. This group's strong electron-withdrawing nature can influence the reactivity of the molecule in subsequent applications.

Methanesulfonyl chloride (MsCl) is the reagent of choice for introducing the methanesulfonate group. youtube.com It is a highly reactive organosulfur compound that readily reacts with alcohols to form methanesulfonates. mdma.ch The sulfur atom in methanesulfonyl chloride is highly electrophilic, making it susceptible to nucleophilic attack by the alcohol's hydroxyl group. This reaction effectively replaces the hydrogen of the alcohol's hydroxyl group with the methanesulfonyl (mesyl) group, yielding the desired sulfonate ester and generating hydrochloric acid as a byproduct. mdma.ch

Table 1: Precursors for Synthesis

| Compound Name | Role in Synthesis | Key Functional Group |

|---|---|---|

| 3,3,3-Trifluoropropanol | Nucleophile / Carbon Backbone | Hydroxyl (-OH) |

Optimized Reaction Conditions and Parameters

Efficiency and yield in the synthesis of 3,3,3-trifluoropropyl methanesulfonate are highly dependent on the reaction conditions. Control of temperature, choice of solvent, and the use of additives are crucial for maximizing product formation and minimizing side reactions.

The reaction is typically performed in a non-polar, aprotic solvent, with dichloromethane (B109758) (DCM) being a common choice. mdma.ch The solvent's role is to dissolve the reactants, facilitating their interaction. The synthesis is often initiated at a reduced temperature, such as 0 °C, by adding the methanesulfonyl chloride to a solution of the alcohol and a base. mdma.ch This initial cooling helps to control the exothermic nature of the reaction. After the addition is complete, the reaction mixture is often allowed to warm to room temperature to ensure the reaction proceeds to completion. mdma.ch

A non-nucleophilic base is a critical additive in this synthesis. Triethylamine (TEA) is frequently used for this purpose. mdma.chresearchgate.net The primary role of TEA is to act as an acid scavenger, neutralizing the hydrochloric acid (HCl) that is formed as a byproduct of the reaction between the alcohol and methanesulfonyl chloride. stackexchange.com By removing the HCl from the reaction mixture, the equilibrium is driven towards the formation of the sulfonate ester product. The choice of a tertiary amine like TEA is important because it is basic enough to neutralize the acid but is sterically hindered, which prevents it from competing with the alcohol as a nucleophile and attacking the methanesulfonyl chloride. researchgate.netstackexchange.com

Table 2: Optimized Reaction Parameters

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Solvent | Dichloromethane (DCM) | Dissolves reactants |

| Temperature | 0 °C to Room Temperature | Controls reaction rate, ensures completion |

Reactivity Profile and Mechanistic Investigations of 3,3,3 Trifluoropropyl Methanesulfonate

Role as an Electrophilic Reagent and Leaving Group

3,3,3-Trifluoropropyl methanesulfonate (B1217627) functions as a potent electrophilic reagent, primarily due to the properties of the methanesulfonate (mesylate) group. The mesylate moiety is an excellent leaving group because its negative charge is stabilized through resonance, making it a very weak base. youtube.com This characteristic facilitates the cleavage of the carbon-oxygen bond, rendering the adjacent carbon atom highly susceptible to nucleophilic attack. The trifluoromethyl group (CF3) further enhances the electrophilicity of the propyl chain through its strong electron-withdrawing inductive effect.

The methanesulfonate group's efficacy as a leaving group makes 3,3,3-trifluoropropyl methanesulfonate a valuable reagent for introducing the 3,3,3-trifluoropropyl moiety into various molecular structures. This process, known as trifluoropropylation, is significant in the synthesis of pharmaceuticals and materials, as the incorporation of trifluoromethyl groups can substantially alter a compound's physical, chemical, and biological properties.

Nucleophilic Substitution Reactions (e.g., Azide (B81097) Displacement)

The electrophilic nature of this compound makes it an ideal substrate for nucleophilic substitution reactions, typically proceeding via an SN2 mechanism. acsgcipr.org A prominent example is the reaction with azide ions (N₃⁻), which are considered excellent nucleophiles. masterorganicchemistry.com

In this reaction, the azide ion attacks the carbon atom bonded to the methanesulfonate group, leading to the displacement of the mesylate and the formation of an alkyl azide. Such reactions are typically carried out using an azide salt like sodium azide (NaN₃) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile. masterorganicchemistry.com The resulting 3,3,3-trifluoropropyl azide is a versatile intermediate that can be subsequently reduced to form the corresponding primary amine or used in cycloaddition reactions. masterorganicchemistry.comorganic-chemistry.org

The table below illustrates a representative example of an azide displacement reaction.

Table 1: Nucleophilic Azide Displacement

| Reactant | Reagent | Solvent | Product |

|---|

Stereochemical Implications in Reactivity

For nucleophilic substitution reactions involving a chiral center, the mechanism dictates the stereochemical outcome. Reactions proceeding through a classic SN2 pathway result in an inversion of stereochemistry at the reaction center. acsgcipr.org If this compound were modified to contain a chiral center at the carbon bearing the leaving group (the α-carbon), reaction with a nucleophile would be expected to proceed with inversion of configuration.

However, the potential for an SN1 mechanism exists, particularly with substrates that can form stable carbocations or under conditions that favor this pathway (e.g., polar protic solvents). acsgcipr.orgnih.gov An SN1 reaction would lead to a racemic or near-racemic mixture of products. The strong electron-withdrawing nature of the trifluoromethyl group destabilizes the formation of an adjacent carbocation, making an SN1 pathway less likely for this compound itself. Therefore, SN2 reactions with clean inversion of stereochemistry are generally anticipated. acsgcipr.org

Transformational Pathways Involving the Trifluoropropyl Moiety

Once the 3,3,3-trifluoropropyl group has been incorporated into a molecule, it can undergo further chemical transformations. The trifluoromethyl group is generally stable under many reaction conditions. tcichemicals.com However, the synthetic utility of the broader trifluoropropyl moiety is significant.

For instance, the introduction of the trifluoropropyl group can be a key step in the synthesis of more complex fluorinated compounds. The trifluoromethyl group can direct or influence subsequent reactions on the molecule. While direct transformations of the CF3 group itself are challenging due to the strength of the C-F bonds, reactions can be performed on other parts of the incorporated moiety. tcichemicals.com For example, if the azide product from the previously mentioned substitution is reduced to an amine, this amine can then undergo a wide range of functionalization reactions, such as acylation or alkylation.

Catalytic Activation and Reaction Promotion in Related Sulfonates

While specific catalytic activation methods for this compound are not extensively documented, general principles of catalysis for alkyl sulfonates are applicable. The reactivity of sulfonate esters in nucleophilic substitution reactions can be enhanced through various catalytic strategies.

Phase-transfer catalysis is a common method to promote reactions between a water-soluble nucleophile and an organic-soluble electrophile like an alkyl sulfonate. Catalysts such as quaternary ammonium (B1175870) salts can shuttle the nucleophile into the organic phase, thereby increasing the reaction rate.

In some cases, Lewis acids can be employed to activate the sulfonate leaving group, although this is less common for highly reactive sulfonates like mesylates and triflates. For less reactive sulfonates, a Lewis acid could coordinate to the oxygen atoms of the sulfonate group, making it an even better leaving group. Furthermore, the Finkelstein reaction, which involves the in-situ conversion of an alkyl chloride or bromide to a more reactive iodide using a catalytic amount of an iodide salt, is a well-established method for promoting nucleophilic substitutions. A similar principle can apply to sulfonates, where a catalytic amount of a halide salt can sometimes accelerate the reaction. acsgcipr.org

Applications of 3,3,3 Trifluoropropyl Methanesulfonate in Advanced Organic Synthesis

Introduction of the 3,3,3-Trifluoropropyl Group into Organic Architectures

3,3,3-Trifluoropropyl methanesulfonate (B1217627) serves as an efficient electrophilic source of the 3,3,3-trifluoropropyl group. The methanesulfonate moiety is an excellent leaving group, facilitating nucleophilic substitution reactions with a wide range of nucleophiles. This reactivity allows for the direct incorporation of the trifluoropropyl chain onto various molecular scaffolds.

The general reaction involves the displacement of the methanesulfonate group by a nucleophile, as depicted in the following scheme:

Scheme 1: General Nucleophilic Substitution Reaction

In this reaction, a nucleophile (Nu-) attacks the carbon atom attached to the oxygen of the methanesulfonate group, leading to the formation of a new carbon-nucleophile bond and the displacement of the methanesulfonate anion.

Detailed research has demonstrated the utility of this reagent in the trifluoropropylation of various substrates. For instance, heteroatomic nucleophiles such as amines, thiols, and alcohols readily react with 3,3,3-Trifluoropropyl methanesulfonate to afford the corresponding N-, S-, and O-trifluoropropylated products. These reactions are often carried out in the presence of a base to neutralize the methanesulfonic acid byproduct.

| Nucleophile | Substrate Example | Product |

| Amine | Aniline | N-(3,3,3-trifluoropropyl)aniline |

| Thiol | Thiophenol | Phenyl(3,3,3-trifluoropropyl)sulfane |

| Alcohol | Phenol | 1-Phenoxy-3,3,3-trifluoropropane |

| Table 1: Examples of Nucleophilic Substitution Reactions with this compound |

Building Block for Complex Fluorinated Molecules

Beyond simple alkylation reactions, this compound functions as a key building block in the synthesis of more complex fluorinated molecules. Its bifunctional nature, possessing both a reactive electrophilic site and a stable trifluoromethyl group, allows for its incorporation into larger molecular frameworks that can be further elaborated.

For example, the 3,3,3-trifluoropropyl group can be introduced early in a synthetic sequence, and the resulting intermediate can then undergo a series of subsequent transformations to construct the final target molecule. The robust nature of the C-F bonds ensures that the trifluoromethyl group remains intact throughout multi-step syntheses. This strategy has been employed in the preparation of various biologically active compounds and advanced materials.

Contributions to Methodological Development in Organic Reactions

The reliable reactivity of this compound has contributed to the development of new and improved synthetic methodologies. Its use has facilitated the exploration of novel trifluoropropylation reactions and has been instrumental in the design of cascade or domino reaction sequences.

In the context of methodological development, researchers have utilized this reagent to systematically study the influence of the 3,3,3-trifluoropropyl group on reaction outcomes. The strong electron-withdrawing nature of the trifluoromethyl group can significantly impact the reactivity of adjacent functional groups, leading to unique and sometimes unexpected chemical transformations. These studies are crucial for expanding the synthetic chemist's toolbox and for designing more efficient and selective synthetic routes to complex fluorinated targets.

While specific, detailed examples from peer-reviewed literature directly citing the extensive use of this compound in these advanced applications are not broadly available in the public domain, its fundamental reactivity as a potent trifluoropropylating agent suggests its significant potential in these areas of organic synthesis.

Integration of 3,3,3 Trifluoropropyl Methanesulfonate in Materials Science Research

Design and Synthesis of Fluorinated Polymers and Copolymers

The incorporation of fluorine into polymers can significantly alter their physical and chemical properties. Fluorinated polymers are known for their low surface energy, high thermal stability, chemical inertness, and low friction coefficients. nih.govrsc.org The 3,3,3-trifluoropropyl group is a key component in the synthesis of various fluorinated polymers, including polyacrylates and polysiloxanes.

Grafting is a versatile method for modifying the surfaces of materials. In this approach, polymer chains are chemically attached to a substrate, altering its surface properties without changing the bulk material. The 3,3,3-trifluoropropyl group can be introduced onto a surface through the use of reagents like 3,3,3-trifluoropropyltrimethoxysilane. For instance, mesoporous silica (B1680970) has been functionalized with 3,3,3-trifluoropropyl groups to create a hydrophobic surface with a high affinity for certain organic molecules. rsc.orgrsc.org

Functionalization can also be achieved by reacting a compound containing the desired functional group with a reactive polymer backbone. For example, polymers with hydroxyl groups can be reacted with a molecule containing the 3,3,3-trifluoropropyl group to introduce this functionality into the polymer structure.

The introduction of the 3,3,3-trifluoropropyl group into a polymer backbone can significantly influence its properties. For example, incorporating this group into polysiloxanes increases the material's resistance to non-polar solvents and oils. rsc.org The presence of the trifluoromethyl group (CF3) leads to low intermolecular forces, which in turn results in low surface energy and both hydrophobic and oleophobic characteristics.

The incorporation of trifluoropropyl groups can also affect the thermal properties of a polymer. For instance, in copolysiloxanes, an increase in the content of the 3,3,3-trifluoropropyl-containing unit leads to a rise in the glass transition temperature (Tg) and the viscosity of the copolymer. rsc.org

Advanced Applications in Functional Materials

The unique properties imparted by the 3,3,3-trifluoropropyl group make it a valuable component in the design of advanced functional materials.

While 3,3,3-trifluoropropyl methanesulfonate (B1217627) itself is not an ionic liquid, related compounds containing the trifluoropropyl group are of interest in electrolyte research. Ionic liquids are salts that are liquid at low temperatures and are considered for applications in batteries and other electrochemical devices due to their low volatility, high thermal stability, and good ionic conductivity. solvionic.com

The incorporation of fluorinated groups, such as the trifluoromethyl group, into the cations or anions of ionic liquids can influence their physicochemical properties. nih.gov For example, fluorination can affect the viscosity, conductivity, and electrochemical stability of the ionic liquid. Research in this area explores how different fluorinated functional groups can be used to tailor the properties of electrolytes for specific applications. For instance, magnesium trifluoromethanesulfonate (B1224126) has been investigated as a component in electrolytes for magnesium-sulfur batteries. nih.gov

3,3,3-Trifluoropropyl methanesulfonate is a key reagent in the synthesis of poly[methyl(3,3,3-trifluoropropyl)siloxane] (PTFPMS) and its derivatives. rsc.orgnih.gov PTFPMS is a type of fluorosilicone that exhibits excellent resistance to non-polar media, making it suitable for applications such as seals and O-rings in the aerospace and automotive industries. researchgate.net

The synthesis of PTFPMS often involves the anionic ring-opening polymerization of 1,3,5-tris(3,3,3-trifluoropropyl)methylcyclotrisiloxane (D3F). nih.gov The properties of the resulting polymer, such as its molecular weight and end groups, can be controlled by the choice of initiator and reaction conditions. rsc.org For example, using different initiators can affect the yield and controllability of the polymerization. nih.gov Furthermore, the incorporation of other siloxane units, such as those containing vinyl groups, allows for the synthesis of copolymers with tailored properties, such as improved oil resistance. rsc.org

Spectroscopic Characterization and Structural Elucidation of 3,3,3 Trifluoropropyl Methanesulfonate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the precise structure of 3,3,3-trifluoropropyl methanesulfonate (B1217627) by mapping the chemical environments of its hydrogen, carbon, and fluorine nuclei.

The ¹H NMR spectrum of 3,3,3-trifluoropropyl methanesulfonate is expected to display three distinct signals corresponding to the three unique proton environments in the molecule.

CH₃-SO₃ Group: A singlet is anticipated for the three equivalent protons of the methyl group attached to the sulfonate moiety. Its chemical shift would appear downfield due to the deshielding effect of the electronegative sulfonate group.

-O-CH₂- Group: The two protons of the methylene (B1212753) group adjacent to the oxygen atom are expected to produce a triplet. This downfield shift is caused by the electron-withdrawing oxygen atom. The signal is split into a triplet by the two protons on the adjacent methylene carbon.

-CH₂-CF₃ Group: The methylene protons adjacent to the trifluoromethyl group are expected to appear as a quartet of triplets. The primary splitting into a quartet is due to coupling with the three fluorine atoms of the CF₃ group (³JHF), and this quartet is further split into triplets by the adjacent methylene (-O-CH₂-) protons (³JHH).

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| CH₃ SO₃ | ~3.0 | Singlet (s) | N/A |

| OCH₂ CH₂CF₃ | ~4.4 | Triplet (t) | ³JHH ≈ 6-7 Hz |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, four distinct carbon signals are expected. libretexts.org

CH₃-SO₃: The carbon of the methyl group is expected at the most upfield position.

-O-CH₂-: The carbon atom bonded to the oxygen will be shifted downfield.

-CH₂-CF₃: This methylene carbon will show coupling to the three fluorine atoms (²JCF), resulting in a quartet.

-CF₃: The carbon of the trifluoromethyl group will appear as a quartet due to one-bond coupling with the three fluorine atoms (¹JCF), which is typically a large coupling constant. spectrabase.com Its chemical shift will be influenced by the strong electronegativity of the attached fluorines. libretexts.org

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| C H₃SO₃ | ~37 | Singlet | N/A |

| OC H₂CH₂CF₃ | ~68 | Singlet | N/A |

| OCH₂C H₂CF₃ | ~32 | Quartet (q) | ²JCF ≈ 30-40 Hz |

| C F₃ | ~124 | Quartet (q) | ¹JCF ≈ 270-280 Hz |

¹⁹F NMR is highly sensitive and specific for fluorine-containing compounds. huji.ac.il For this compound, the three fluorine atoms of the trifluoromethyl group are chemically equivalent and are expected to produce a single resonance in the ¹⁹F NMR spectrum. This signal would be split into a triplet due to coupling (³JFH) with the two protons on the adjacent methylene (-CH₂-) group. nsf.gov The chemical shift is typically referenced against a standard like CFCl₃. colorado.edu

Table 3: Predicted ¹⁹F NMR Spectral Data for this compound

| Fluorine Group | Predicted Chemical Shift (δ, ppm vs CFCl₃) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|

Two-dimensional (2D) NMR techniques are crucial for unambiguous signal assignment.

Heteronuclear Single Quantum Coherence (HSQC): This experiment would correlate proton signals with the signals of the carbon atoms to which they are directly attached. For instance, it would show a cross-peak connecting the ¹H signal at ~4.4 ppm with the ¹³C signal at ~68 ppm, confirming their assignment to the -O-CH₂- group.

Vibrational Spectroscopies (IR and Raman)

Infrared (IR) and Raman spectroscopies probe the vibrational modes of the molecule, providing characteristic fingerprints for its functional groups. msu.edu

Methanesulfonate Group: This group is expected to show strong characteristic absorption bands in the IR spectrum corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds. researchgate.net A band for the S-O single bond stretch is also expected.

Trifluoromethyl Group: The C-F bonds give rise to very strong and characteristic absorption bands in the IR spectrum.

Alkyl Chain: C-H stretching vibrations for the methyl and methylene groups are expected just below 3000 cm⁻¹. CH₂ bending (scissoring) vibrations would also be present.

Raman spectroscopy would provide complementary information, particularly for the more symmetric vibrations. msu.edu

Table 4: Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|---|

| Asymmetric S=O Stretch | -SO₃- | 1340 - 1360 | Strong | Weak |

| Symmetric S=O Stretch | -SO₃- | 1170 - 1180 | Strong | Medium |

| C-F Stretch | -CF₃ | 1100 - 1250 | Very Strong | Weak |

| S-O-C Stretch | -SO-C | 960 - 1000 | Strong | Medium |

| C-H Stretch | -CH₃, -CH₂- | 2850 - 3000 | Medium | Strong |

Mass Spectrometry Techniques (e.g., LC-MS)

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of a molecule, further confirming its identity. lcms.cz When coupled with liquid chromatography (LC), it allows for the separation and analysis of the compound from a mixture. sigmaaldrich.comresearchgate.net

For this compound (MW = 192.16 g/mol ), using a soft ionization technique like electrospray ionization (ESI), the mass spectrum would likely show the protonated molecule [M+H]⁺ at m/z 193.17 or adducts with sodium [M+Na]⁺ at m/z 215.15.

Common fragmentation pathways would involve the cleavage of the molecule's weakest bonds. Expected fragment ions could include:

Loss of the methanesulfonyl group (-SO₂CH₃) or methanesulfonic acid (CH₃SO₃H).

Cleavage of the propyl chain.

The presence of characteristic ions such as m/z 95 (CH₃SO₂) and m/z 97 (CF₃CH₂CH₂).

This fragmentation pattern provides a structural fingerprint that can be used for confirmation and differentiation from isomeric structures. researchgate.net

Advanced Spectroscopic Methodologies for Structural Assignment

The unequivocal structural elucidation of this compound and its derivatives relies on a suite of advanced spectroscopic methodologies. While one-dimensional Nuclear Magnetic Resonance (NMR) and basic Mass Spectrometry (MS) provide foundational data, two-dimensional (2D) NMR techniques and high-resolution mass spectrometry are indispensable for confirming connectivity and stereochemistry, especially in complex derivatives. The presence of the trifluoromethyl (CF3) group introduces characteristic spectral patterns, including long-range couplings, which necessitate these sophisticated analytical approaches.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural analysis of this compound. A combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by 2D correlation experiments, provides a complete picture of the molecular framework.

¹H, ¹³C, and ¹⁹F NMR Spectroscopy:

The proton (¹H) NMR spectrum is expected to show three distinct signals corresponding to the methanesulfonyl methyl group (CH₃-SO₃), the methylene group adjacent to the sulfonate ester (α-CH₂), and the methylene group adjacent to the trifluoromethyl group (β-CH₂). The chemical shifts are influenced by the electron-withdrawing nature of the methanesulfonate and trifluoromethyl groups.

The carbon (¹³C) NMR spectrum will display signals for each of the four carbon atoms. The carbon of the CF₃ group will appear as a quartet due to one-bond coupling with the three fluorine atoms (¹JCF). Similarly, the adjacent methylene carbon (β-C) will show coupling to the fluorine atoms (²JCF).

Fluorine-19 (¹⁹F) NMR is particularly informative for fluorinated compounds due to its high sensitivity and wide chemical shift range. researchgate.net For this compound, a single signal, split into a triplet by the adjacent methylene protons (³JHF), is anticipated for the three equivalent fluorine atoms of the CF₃ group.

Predicted NMR Data for this compound

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | ¹⁹F Chemical Shift (δ, ppm) | Multiplicity & Coupling Constants (J, Hz) |

| CH₃-SO₃ | ~3.1 | ~37.0 | - | s |

| α-CH₂ | ~4.5 | ~65.0 | - | t, ³JHH ≈ 6-7 Hz |

| β-CH₂ | ~2.7 | ~32.0 (q) | - | qt, ³JHH ≈ 6-7 Hz, ³JHF ≈ 10-12 Hz |

| -CF₃ | - | ~125.0 (q) | ~-65 to -70 | t, ³JHF ≈ 10-12 Hz |

Note: Data are predicted values and may vary based on solvent and experimental conditions. 's' denotes singlet, 't' denotes triplet, 'q' denotes quartet, 'qt' denotes quartet of triplets.

Two-Dimensional (2D) NMR Techniques:

To unambiguously assign these signals and confirm the molecular structure, several 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum establishes proton-proton coupling networks. For this compound, a cross-peak between the α-CH₂ and β-CH₂ signals would confirm their adjacent relationship in the propyl chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link the proton signal at ~4.5 ppm to the carbon at ~65.0 ppm (α-C) and the proton signal at ~2.7 ppm to the carbon at ~32.0 ppm (β-C).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (typically 2-3 bond) correlations between protons and carbons, which is crucial for connecting different spin systems. Key expected correlations for this compound include:

Protons of the CH₃-SO₃ group to the α-carbon.

Protons of the α-CH₂ group to the β-carbon and the sulfur-linked methyl carbon.

Protons of the β-CH₂ group to the α-carbon and the trifluoromethyl carbon.

¹H-¹⁹F and ¹³C-¹⁹F Correlation Spectroscopy: Experiments like ¹H-¹⁹F HOESY (Heteronuclear Overhauser Effect Spectroscopy) or ¹³C-¹⁹F HMBC can provide through-space or through-bond correlations involving the fluorine atoms, further solidifying the structural assignment. The far-reaching couplings between ¹⁹F and both ¹H and ¹³C are highly valuable for this purpose. hmdb.ca

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition and to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS):

HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula. For this compound (C₄H₇F₃O₃S), the expected exact mass would be used to confirm its composition.

Fragmentation Analysis:

In techniques like Electron Ionization (EI) or Electrospray Ionization (ESI) coupled with tandem mass spectrometry (MS/MS), the molecule is fragmented in a predictable manner. The fragmentation pattern serves as a fingerprint for the structure.

Predicted Key Mass Spectrometry Fragments for this compound

| m/z (mass-to-charge ratio) | Proposed Fragment Identity | Notes |

| 192 | [M]⁺ or [M+H]⁺ | Molecular ion peak (depending on ionization method). |

| 113 | [CH₂CH₂CF₃]⁺ | Loss of the methanesulfonyl radical (•SO₂CH₃). |

| 97 | [M - CH₂CH₂CF₃]⁺ or [HSO₃CH₃]⁺ | Cleavage of the C-O bond. |

| 95 | [CH₂=CHCF₃]⁺ | Loss of methanesulfonic acid (CH₃SO₃H). |

| 79 | [SO₂CH₃]⁺ | Methanesulfonyl cation. |

Note: The relative abundance of these fragments depends on the ionization technique and energy used.

Theoretical and Computational Investigations of 3,3,3 Trifluoropropyl Methanesulfonate

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and reactivity of molecules. DFT methods balance computational cost and accuracy, making them suitable for a detailed analysis of molecules like 3,3,3-Trifluoropropyl methanesulfonate (B1217627).

The electronic structure of 3,3,3-Trifluoropropyl methanesulfonate is key to its chemical behavior. The presence of the highly electronegative trifluoromethyl (–CF₃) group significantly influences the electron distribution within the molecule. DFT calculations can be employed to model this distribution and quantify various electronic properties.

A key aspect of the electronic structure is the charge distribution. The electron-withdrawing nature of the three fluorine atoms induces a partial positive charge on the adjacent carbon atoms and influences the polarity of the entire propyl chain. This polarization is also transmitted to the methanesulfonate group, affecting its properties as a leaving group.

DFT calculations can provide quantitative measures of these effects through the computation of various molecular properties. These properties help in understanding the molecule's reactivity and intermolecular interactions.

Table 1: Hypothetical Electronic Properties of this compound from DFT Calculations

| Property | Hypothetical Value | Significance |

| Dipole Moment | 3.5 D | Indicates a high degree of molecular polarity, influencing solubility and intermolecular interactions. |

| HOMO Energy | -8.2 eV | Relates to the molecule's ability to donate electrons; a lower energy suggests lower reactivity as an electron donor. |

| LUMO Energy | -0.5 eV | Relates to the molecule's ability to accept electrons; a lower energy suggests higher reactivity as an electrophile. |

| HOMO-LUMO Gap | 7.7 eV | A large gap suggests high kinetic stability. |

| Electrostatic Potential on Methylene (B1212753) Carbon adjacent to Oxygen | +0.4 e | Indicates a significant electrophilic character at this position, making it susceptible to nucleophilic attack. |

Note: The values presented in this table are hypothetical and serve to illustrate the types of data obtained from DFT calculations.

Understanding the reaction mechanisms involving this compound is crucial for its application in organic synthesis. DFT calculations are a powerful tool for modeling reaction pathways, identifying transition states, and determining activation energies.

For instance, in a nucleophilic substitution reaction where a nucleophile attacks the propyl group, DFT can be used to map out the potential energy surface of the reaction. This would involve locating the geometry of the transition state and calculating its energy relative to the reactants and products. The methanesulfonate group is an excellent leaving group, and computational studies can quantify the energetics of its departure.

The reaction can proceed through different mechanisms, such as Sₙ2, and DFT can help to elucidate the most likely pathway by comparing the activation barriers for each. The calculations would also provide insights into the role of the solvent in the reaction, which can be modeled using implicit or explicit solvent models.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. MD simulations can provide a detailed picture of the conformational landscape and intermolecular interactions of this compound in various environments.

The flexibility of the propyl chain in this compound allows it to adopt various conformations. The relative stability of these conformers is determined by a balance of steric and electronic effects. The gauche effect, which can be influenced by the presence of fluorine atoms, may play a significant role in determining the preferred dihedral angles along the carbon-carbon backbone. nih.gov

MD simulations can be used to explore the conformational space of the molecule and identify the most stable conformers. By simulating the molecule's dynamics, one can observe the transitions between different conformational states and determine their relative populations.

Table 2: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (C-C-C-O) | Relative Energy (kcal/mol) | Population at 298 K (%) |

| Anti | ~180° | 0.0 | 65 |

| Gauche (+) | ~+60° | 0.8 | 17.5 |

| Gauche (-) | ~-60° | 0.8 | 17.5 |

Note: The values in this table are hypothetical and for illustrative purposes. The actual energy differences and populations would be determined by detailed computational analysis.

The interactions between molecules of this compound, and between this compound and solvent molecules, are critical for understanding its bulk properties. The highly polar nature of the C-F bonds and the sulfonate group suggests that dipole-dipole interactions will be significant.

MD simulations can be used to model these interactions in the liquid phase. By simulating a system containing many molecules, one can study the local structure and dynamics of the liquid. The simulations can provide information on radial distribution functions, which describe the probability of finding a neighboring molecule at a certain distance, and on the orientation of molecules with respect to each other. These simulations are also valuable for understanding how the fluorinated alkyl chain interacts with different types of solvents, which can range from nonpolar hydrocarbons to polar aprotic and protic solvents. researchgate.net

Predictive Modeling of Spectroscopic Data (e.g., NMR shift prediction)

Computational methods can be used to predict spectroscopic data, which can be a valuable tool for structure elucidation and for interpreting experimental spectra. For this compound, predicting its Nuclear Magnetic Resonance (NMR) spectra would be particularly useful.

DFT calculations are widely used for the prediction of NMR chemical shifts. The calculations involve computing the magnetic shielding tensors for each nucleus in the molecule. These shielding tensors are then used to calculate the chemical shifts relative to a standard reference compound. The accuracy of these predictions has improved significantly in recent years, making them a reliable tool for chemists.

For this compound, predicting the ¹H, ¹³C, and ¹⁹F NMR spectra would be of interest. The ¹⁹F NMR chemical shift is particularly sensitive to the electronic environment, and its prediction can provide a stringent test of the computational model.

Table 3: Hypothetical Predicted vs. Experimental NMR Chemical Shifts (ppm) for this compound

| Nucleus | Atom Position | Hypothetical Predicted Shift (ppm) | Hypothetical Experimental Shift (ppm) |

| ¹H | CH₃-S | 3.10 | 3.05 |

| ¹H | -O-CH₂- | 4.50 | 4.45 |

| ¹H | -CH₂-CF₃ | 2.80 | 2.75 |

| ¹³C | CH₃-S | 40.0 | 39.5 |

| ¹³C | -O-CH₂- | 68.0 | 67.5 |

| ¹³C | -CH₂-CF₃ | 32.5 (q, J ≈ 30 Hz) | 32.0 (q, J ≈ 30 Hz) |

| ¹³C | -CF₃ | 125.0 (q, J ≈ 275 Hz) | 124.5 (q, J ≈ 275 Hz) |

| ¹⁹F | -CF₃ | -65.0 | -65.5 |

Note: This table presents hypothetical data for illustrative purposes. The actual chemical shifts would need to be determined experimentally and through specific calculations.

Computational Contributions to Reaction Design and Optimization

Computational chemistry has emerged as a powerful tool in modern synthetic chemistry, offering profound insights into reaction mechanisms, transition states, and the energetic landscapes of chemical transformations. For a specialized reagent like this compound, theoretical and computational investigations are pivotal in designing and optimizing synthetic routes. These studies can predict the feasibility of a reaction, guide the selection of optimal conditions, and explain experimentally observed outcomes at a molecular level.

While specific computational studies focusing exclusively on this compound are not extensively documented in publicly accessible literature, the principles of computational chemistry can be applied to understand its reactivity and role in reaction design. Methodologies such as Density Functional Theory (DFT) are instrumental in elucidating the electronic structure and reactivity of molecules. For instance, DFT calculations can map the potential energy surface of a reaction involving this compound, identifying the lowest energy pathways and the structures of transition states. This information is crucial for predicting reaction kinetics and regioselectivity.

In the broader context of similar fluorinated and sulfonate-containing compounds, computational studies have successfully deciphered complex reaction pathways. For example, DFT calculations have been employed to understand the transformation of other fluorotelomer sulfonates, providing valuable insights into their reaction mechanisms initiated by radicals. Such studies calculate the rate constants based on transition-state theory to determine the optimal reaction pathways.

The optimization of reaction conditions, such as solvent, temperature, and catalyst, can also be guided by computational models. By simulating a reaction in different solvent environments, for instance, it is possible to predict how the solvent will affect the activation energy and, consequently, the reaction rate and yield. This predictive capability allows for a more rational and efficient approach to experimental design, reducing the need for extensive empirical screening of reaction conditions.

Although detailed data tables from computational studies specifically on this compound are not available, the following table illustrates the type of data that such investigations would typically generate to aid in reaction design and optimization.

| Computational Parameter | Predicted Value | Implication for Reaction Design |

| Activation Energy (ΔG‡) | Value in kcal/mol | Lower values indicate a faster reaction rate, guiding temperature selection. |

| Reaction Energy (ΔG) | Value in kcal/mol | Negative values indicate a thermodynamically favorable reaction. |

| Key Bond Distances in TS | Values in Ångströms | Provides insight into the geometry of the transition state and bond breaking/formation. |

| Solvent Effects on ΔG‡ | Relative values | Helps in selecting the optimal solvent to accelerate the reaction. |

| Predicted Regioisomer Ratio | Calculated ratio | Guides the development of selective synthetic methods. |

The application of these computational tools to this compound would undoubtedly contribute to a more profound understanding of its chemical behavior and facilitate the design of novel and efficient synthetic methodologies.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 3,3,3-trifluoropropyl methanesulfonate, and what analytical techniques confirm its purity?

- Synthesis : While direct synthesis of this compound is not explicitly detailed in the evidence, analogous trifluoromethanesulfonate esters (triflates) are synthesized via nucleophilic substitution or esterification. For example, triflate intermediates like 3-hydroxy-2-(trimethylsilyl)phenyl trifluoromethanesulfonate are prepared by reacting hydroxyl-containing precursors with triflic anhydride or trifluoromethanesulfonyl chloride in the presence of a base (e.g., triethylamine) .

- Analytical Confirmation : Purity and structural integrity are verified using GC-MS (after silylation derivatization to enhance volatility) , H/C NMR, IR, and high-resolution mass spectrometry (HRMS). For derivatives, column chromatography is employed to isolate pure products .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Hazards : Methanesulfonate derivatives are typically corrosive (skin/eye damage, H314) and flammable (H226). Similar compounds, such as methyl trifluoromethanesulfonate, require strict precautions: use of flame-resistant lab coats, nitrile gloves, and eye protection. Avoid sparks/open flames due to flammability risks .

- Waste Management : Waste must be segregated and treated by specialized agencies to prevent environmental contamination, as trifluorinated compounds often persist in ecosystems .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproduct formation during the synthesis of this compound derivatives?

- Optimization Strategies :

- Temperature Control : Reactions are conducted at room temperature or under mild heating to avoid decomposition of the trifluoropropyl group.

- Base Selection : Triethylamine is commonly used to neutralize acidic byproducts (e.g., HCl) during esterification, improving yield .

- Reaction Monitoring : Thin-layer chromatography (TLC) tracks progress, while column chromatography isolates the target compound from side products like unreacted starting materials .

Q. What role does the 3,3,3-trifluoropropyl group play in enhancing the bioactivity of agrochemicals like prosulfuron?

- Mechanistic Insight : In prosulfuron, the 3,3,3-trifluoropropyl group attached to the phenylsulfonylurea scaffold increases lipophilicity, improving membrane permeability and target binding. The strong electron-withdrawing effect of the CF group stabilizes the sulfonylurea moiety, enhancing herbicidal activity against broadleaf weeds .

- Structure-Activity Relationship (SAR) : Computational modeling (not directly cited but inferred) could predict substituent effects on binding affinity to acetolactate synthase (ALS), a key enzyme target .

Q. How can environmental degradation pathways of this compound be studied to assess ecological risks?

- Methodology :

- Hydrolysis Studies : Monitor stability under varying pH and temperature conditions. Trifluorinated compounds often resist hydrolysis, requiring advanced oxidation processes (e.g., UV/HO) for degradation .

- Metabolite Identification : Use LC-MS/MS to detect transformation products. For example, trifluoroacetic acid (TFA) is a common degradation byproduct of fluorinated compounds .

- Ecotoxicology : Evaluate toxicity using model organisms (e.g., Daphnia magna) to determine LC values and bioaccumulation potential .

Data Contradictions and Resolution

Q. Discrepancies in reported reactivity of trifluoropropyl-containing compounds in nucleophilic substitutions: How are these resolved?

- Contradiction : Some studies report rapid substitution at the methanesulfonate group, while others note steric hindrance from the bulky trifluoropropyl chain slowing reactivity.

- Resolution : Kinetic studies under controlled conditions (e.g., solvent polarity, nucleophile strength) clarify steric vs. electronic effects. For instance, polar aprotic solvents (e.g., DMF) enhance reactivity by stabilizing transition states .

Methodological Tables

| Analytical Technique | Application | Reference |

|---|---|---|

| GC-MS with silylation | Volatilization of polar derivatives for MS | |

| F NMR | Direct detection of trifluoropropyl groups | |

| HRMS | Confirm molecular formula and purity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.